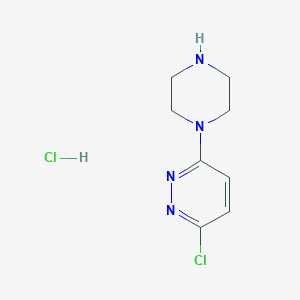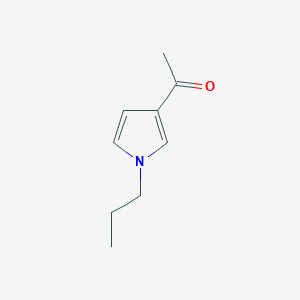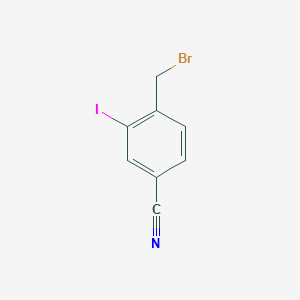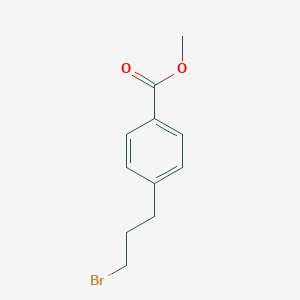
テトラブチルアンモニウムヒドロキシド30水和物
概要
説明
Tetrabutylammonium hydroxide 30-hydrate is a chemical compound with the formula (C₄H₉)₄NOH·30H₂O. It is a strong alkali containing a quaternary ammonium ion and is commonly used in organic synthesis. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions .
科学的研究の応用
Tetrabutylammonium hydroxide 30-hydrate has a wide range of applications in scientific research, including:
作用機序
Target of Action
Tetrabutylammonium hydroxide 30-hydrate (TBAOH·30H2O) is a strong alkali containing quaternary amine . Its primary targets are organic compounds, specifically aldehydes and phenols . It acts as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes .
Mode of Action
TBAOH·30H2O interacts with its targets by acting as a base and a catalyst . It facilitates the allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols . Additionally, it serves as an additive for the hydroxyalkylation of phenols with cyclic carbonates, leading to the synthesis of aryl β-hydroxyethyl ethers .
Biochemical Pathways
The biochemical pathways affected by TBAOH·30H2O primarily involve the transformation of organic compounds. It aids in the selective degradation of lignins to monomeric aromatics . The compound also plays a role in the hydroxyalkylation reaction of phenols with cyclic carbonates .
Result of Action
The molecular and cellular effects of TBAOH·30H2O’s action are primarily observed in its ability to facilitate organic transformations. It aids in the synthesis of α-allenols and aryl β-hydroxyethyl ethers . These transformations can have various downstream effects depending on the specific context and application.
Action Environment
The action of TBAOH·30H2O can be influenced by environmental factors. For instance, the presence of moisture or water can affect its reactivity . Additionally, the compound’s efficacy and stability may be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.
生化学分析
Biochemical Properties
Tetrabutylammonium hydroxide 30-hydrate is used as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols . It can also be used as an additive for the hydroxyalkylation of phenols with cyclic carbonates to synthesize aryl β-hydroxyethyl ethers .
Cellular Effects
It is known to cause severe skin burns and eye damage , suggesting that it may have significant cytotoxic effects.
Molecular Mechanism
Tetrabutylammonium hydroxide 30-hydrate is a strong base that is often used under phase-transfer conditions to effect alkylations and deprotonations . Typical reactions include benzylation of amines and generation of dichlorocarbene from chloroform .
Temporal Effects in Laboratory Settings
It is known that attempts to isolate Tetrabutylammonium hydroxide induces Hofmann elimination, leading to Bu3N and 1-butene .
Dosage Effects in Animal Models
It is known to cause severe skin burns and eye damage , suggesting that it may have toxic or adverse effects at high doses.
準備方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium hydroxide 30-hydrate is typically prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium bromide) by reacting them with silver oxide or using an ion exchange resin . The reaction can be represented as follows:
(C₄H₉)₄NBr+Ag₂O→(C₄H₉)₄NOH+AgBr
Attempts to isolate tetrabutylammonium hydroxide often lead to Hofmann elimination, resulting in the formation of tributylamine and 1-butene .
Industrial Production Methods
In industrial settings, tetrabutylammonium hydroxide is produced by blending potassium hydroxide with methanol and adding the mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating, refluxing, cooling, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Tetrabutylammonium hydroxide 30-hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It is used to generate dichlorocarbene from chloroform.
Neutralization Reactions: It can be neutralized with a variety of mineral acids to form lipophilic salts of the conjugate base.
Common Reagents and Conditions
Common reagents used with tetrabutylammonium hydroxide include chloroform for dichlorocarbene generation and various mineral acids for neutralization reactions .
Major Products Formed
Major products formed from reactions involving tetrabutylammonium hydroxide include dichlorocarbene and various tetrabutylammonium salts .
類似化合物との比較
Similar Compounds
Tetrabutylammonium fluoride: Used in desilylation reactions.
Tetrabutylammonium bromide: Used as a precursor in the synthesis of tetrabutylammonium hydroxide.
Uniqueness
Tetrabutylammonium hydroxide 30-hydrate is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in organic synthesis and phase-transfer catalysis .
特性
IUPAC Name |
tetrabutylazanium;hydroxide;triacontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIRVKFXSRUOX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H97NO31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584991 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147741-30-8 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hydroxide 30-hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrabutylammonium hydroxide 30-hydrate interact with lignin, and what are the downstream effects on lignin structure?
A1: Tetrabutylammonium hydroxide 30-hydrate (Bu4NOH·30H2O) acts as a strong alkali, similar to sodium hydroxide (NaOH), due to the hydroxide ions (OH-) present. These hydroxide ions participate in cleaving the ether linkages and other bonds within the lignin structure. [] This cleavage breaks down the complex lignin polymer into smaller, low-molecular-weight aromatic compounds like vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde. []
Q2: Are there alternative methods for lignin degradation, and how does the use of tetrabutylammonium hydroxide 30-hydrate compare in terms of product yield and selectivity?
A2: Yes, several other methods exist for lignin degradation, including treatment with other alkalis (like NaOH), acidolysis, oxidation, and enzymatic degradation. The research highlights that using aqueous NaOH at a comparable hydroxide concentration to molten Bu4NOH·30H2O results in significantly lower yields of the desired low-molecular-weight aromatic compounds. [] This observation suggests that the combination of the strong alkaline environment and the unique influence of the Bu4N+ cation in the Bu4NOH·30H2O system contributes to its superior performance in selectively degrading lignin into valuable monomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)



![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)


